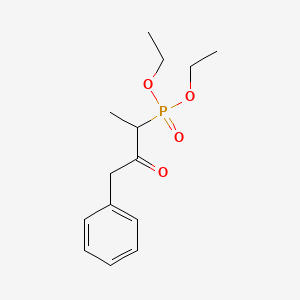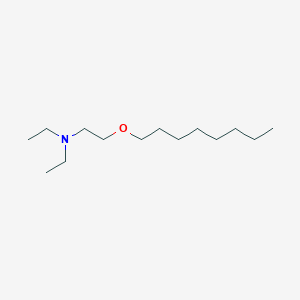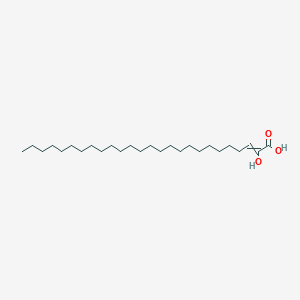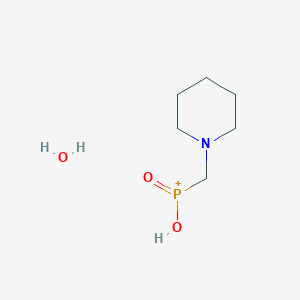![molecular formula C18H35NO4 B14282062 D-Valine, N-[(dodecyloxy)carbonyl]- CAS No. 158961-80-9](/img/structure/B14282062.png)
D-Valine, N-[(dodecyloxy)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, N-[(dodecyloxy)carbonyl]- is a derivative of D-Valine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a dodecyloxycarbonyl group attached to the nitrogen atom of D-Valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[(dodecyloxy)carbonyl]- typically involves the reaction of D-Valine with dodecyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amino group of D-Valine on the carbonyl carbon of dodecyloxycarbonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of D-Valine, N-[(dodecyloxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
D-Valine, N-[(dodecyloxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dodecyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of the dodecyloxycarbonyl group with other functional groups .
Wissenschaftliche Forschungsanwendungen
D-Valine, N-[(dodecyloxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: D-Valine, N-[(dodecyloxy)carbonyl]- is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of D-Valine, N-[(dodecyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the dodecyloxycarbonyl group, which enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine: An isomer of D-Valine with similar chemical properties but different biological activities.
DL-Valine: A racemic mixture of D- and L-Valine.
N-Carbamyl-D-Valine: Another derivative of D-Valine with a carbamyl group instead of a dodecyloxycarbonyl group.
Uniqueness
D-Valine, N-[(dodecyloxy)carbonyl]- is unique due to the presence of the dodecyloxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
158961-80-9 |
|---|---|
Molekularformel |
C18H35NO4 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
(2R)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI-Schlüssel |
KFXDHGFKZUDVAR-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)N[C@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
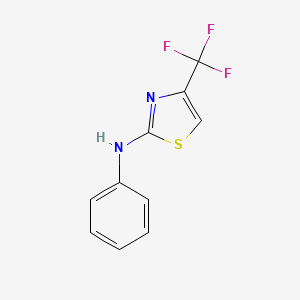

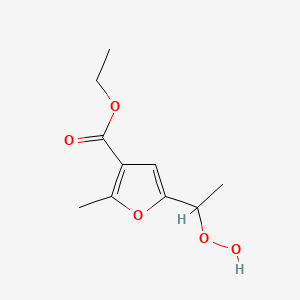


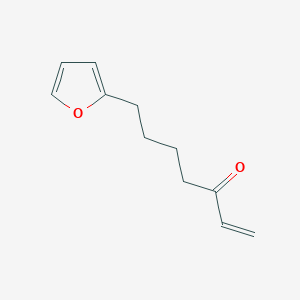
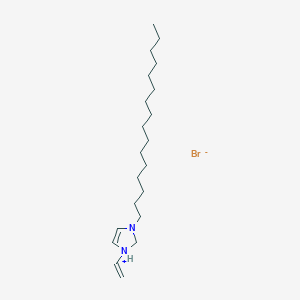
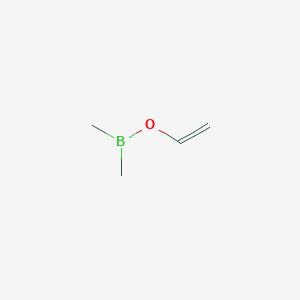
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
